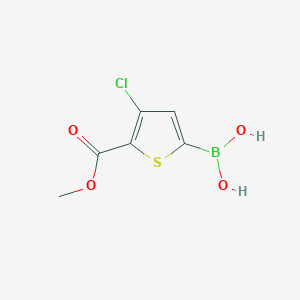

4-Chloro-5-(methoxycarbonyl)thiophene-2-boronic acid

Descripción

Propiedades

IUPAC Name |

(4-chloro-5-methoxycarbonylthiophen-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BClO4S/c1-12-6(9)5-3(8)2-4(13-5)7(10)11/h2,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWNUOUYCFUBMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(S1)C(=O)OC)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(methoxycarbonyl)thiophene-2-boronic acid typically involves the borylation of a suitable thiophene precursor. One common method is the palladium-catalyzed borylation of 4-chloro-5-(methoxycarbonyl)thiophene using bis(pinacolato)diboron as the boron source. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a ligand like triphenylphosphine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and consistency of the final product .

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl or heteroaryl structures. A representative reaction involves coupling with aryl halides under optimized conditions:

Example Reaction:

4-Chloro-5-(methoxycarbonyl)thiophene-2-boronic acid + 3-bromo-5-(trifluoromethyl)phenylboronic acid MIDA ester

→ 3-(Benzo[b]thiophen-2-yl)-5-(trifluoromethyl)phenol

| Conditions | Details |

|---|---|

| Catalyst | Pd(OAc)₂ (4 mol%) + SPhos (8 mol%) |

| Base | K₃PO₄ (3 equiv) |

| Solvent | THF/H₂O (0.25 M) |

| Temperature | 90°C, 24 h |

| Oxidant | 30% aq. H₂O₂ (5 equiv) |

| Conversion | 93% (with 5 equiv H₂O₂ at RT) |

This reaction demonstrates tolerance for electron-deficient aryl partners and highlights the critical role of oxidant stoichiometry in achieving high yields .

Carbonylative Suzuki-Miyaura Couplings

In the presence of carbon monoxide, the compound undergoes carbonylative couplings to yield ketone derivatives. A study using sterically hindered aryl halides reported:

Example Reaction:

this compound + 2-bromoiodobenzene

→ Methyl 5-chloro-2-(4-methoxybenzoyl)benzoate

| Parameter | Value |

|---|---|

| Catalyst System | Pd(OAc)₂/Xantphos |

| CO Pressure | 1 atm |

| Solvent | DMF |

| Yield | 60–80% |

This method enables the synthesis of sterically demanding biaryl ketones, expanding access to complex aromatic systems .

Protodeboronation and Stability Considerations

The boronic acid group is susceptible to protodeboronation under aqueous or acidic conditions. Key stability data include:

| Condition | Outcome |

|---|---|

| High H₂O Content | Accelerated protodeboronation (~30% decomposition in 24 h) |

| Optimal Solvent | Anhydrous THF or MeCN |

| Stabilizing Agents | MIDA (N-methyliminodiacetic acid) esters reduce decomposition |

Minimizing water content (<5 equiv) and using coordinating solvents are critical for preserving reactivity .

Oxidation to Phenolic Derivatives

Controlled oxidation with hydrogen peroxide converts the boronic acid into phenolic products:

Example Reaction:

this compound + H₂O₂

→ 4-Chloro-5-(methoxycarbonyl)thiophen-2-ol

| H₂O₂ Equiv | Conversion |

|---|---|

| 1 | 36% |

| 5 | 93% |

| 10 | 98% |

Higher oxidant loadings and prolonged reaction times favor complete conversion .

Transmetalation and Complexation

The compound engages in transmetalation with mercury or transition metals to form intermediates for further functionalization:

Example Pathway:

-

Reaction with HgCl₂ → Organomercury intermediate

-

Transmetalation with BCl₃ → Boron-chloride complex

-

Methanolysis → Stabilized borinic acid derivative

This sequence is useful for synthesizing air-stable boron complexes .

Key Challenges and Optimization Strategies

-

Steric Hindrance: The chloro and methoxycarbonyl groups reduce reactivity in bulky systems. Using electron-rich ligands (e.g., SPhos) improves catalytic efficiency .

-

Solvent Compatibility: Protodeboronation is minimized in anhydrous THF or MeCN .

-

Oxidant Selection: H₂O₂ is preferred over other oxidants due to its compatibility with boron-containing intermediates .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Boronic acids have gained attention in the development of proteasome inhibitors, with compounds like bortezomib being notable examples. The introduction of boronic acid moieties can enhance the binding affinity to biological targets, such as the androgen receptor (AR) in prostate cancer treatments. In a study, derivatives of boronic acids were designed to replace nitro groups in flutamide-like structures, resulting in compounds that showed significant antiproliferative activity against prostate cancer cell lines (LAPC-4 and PC-3) . The structural modifications led to enhanced activity due to improved interactions with the AR.

Structure-Activity Relationship (SAR) Studies

SAR studies have demonstrated that specific substitutions on the thiophene ring significantly affect the compound's biological activity. For instance, variations in the position of chlorine or the presence of methoxy groups influenced the potency against cancer cell lines .

Antibacterial Properties

Boronic acids are also recognized for their antibacterial properties. Research indicates that certain boronic acid derivatives can inhibit bacterial enzymes, such as class C β-lactamases, which are responsible for antibiotic resistance in pathogens like Pseudomonas aeruginosa . The ability of these compounds to form stable complexes with serine residues in the active sites of these enzymes enhances their efficacy as inhibitors.

Organic Synthesis Applications

Building Blocks in Synthesis

4-Chloro-5-(methoxycarbonyl)thiophene-2-boronic acid serves as a versatile building block for various organic reactions, including Suzuki-Miyaura coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, facilitating the synthesis of complex organic molecules . The compound's unique structure enables it to participate in diverse transformations while maintaining high yields and selectivity.

Case Studies

-

Prostate Cancer Treatment

A series of compounds derived from this compound were synthesized and tested against prostate cancer cell lines. The results indicated that specific substitutions led to varying degrees of antiproliferative activity, highlighting the importance of molecular design in drug development . -

Antibiotic Resistance

In a study focusing on antibiotic resistance mechanisms, derivatives of this boronic acid were shown to effectively inhibit class C β-lactamases, suggesting potential therapeutic applications against resistant strains of bacteria .

Mecanismo De Acción

The mechanism of action of 4-Chloro-5-(methoxycarbonyl)thiophene-2-boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired biaryl product . The chloro and methoxycarbonyl groups on the thiophene ring influence the reactivity and selectivity of the compound in various reactions .

Comparación Con Compuestos Similares

Substituent Position and Reactivity

- Electron-Withdrawing Groups (EWGs): The methoxycarbonyl (-CO₂Me) group at the 5-position in this compound enhances electrophilicity, accelerating cross-coupling reactions compared to methyl-substituted analogs (e.g., 4-Bromo-5-methylthiophene-2-boronic acid) .

- Halogen Effects: The chlorine atom at the 4-position improves stability and directs subsequent functionalization, contrasting with bromine-containing analogs like 4-Bromo-5-methylthiophene-2-boronic acid, which exhibit higher reactivity in nucleophilic substitutions .

Stability and Handling

- The boronic acid moiety in this compound is less prone to protodeboronation compared to electron-rich analogs like 5-Methylthiophene-2-boronic acid, which requires anhydrous conditions for storage .

Actividad Biológica

4-Chloro-5-(methoxycarbonyl)thiophene-2-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a thiophene ring and a boronic acid functional group, plays a significant role in various biological applications, particularly in drug discovery and development.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 215.58 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | 150-152 °C |

| pKa | Approx. 8.0 |

Antiviral Activity

Recent studies have investigated the antiviral properties of thiophene derivatives, including this compound. The compound has been shown to exhibit significant inhibition against various viruses, including the Ebola virus.

Case Study: Antiviral Efficacy Against EBOV

In a study assessing the antiviral activity of thiophene derivatives against the Ebola virus, compounds were evaluated for their effectiveness at inhibiting viral entry. The results indicated that this compound exhibited an EC50 (50% effective concentration) of 1.50 μM with a CC50 (50% cytotoxic concentration) of 34 μM, resulting in a selectivity index (SI) of 22.6 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses significant antibacterial activity against various strains of bacteria.

Case Study: Antimicrobial Efficacy

In a comparative study of antimicrobial agents, this compound was found to be effective against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results indicate the compound's potential as an antimicrobial agent, particularly in combating resistant strains .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. In antiviral applications, it may inhibit viral entry by binding to viral glycoproteins, thereby preventing fusion with host cells. In antimicrobial contexts, it is thought to disrupt bacterial cell wall synthesis or function.

Q & A

Q. What are the standard synthetic routes for preparing 4-Chloro-5-(methoxycarbonyl)thiophene-2-boronic acid, and how are intermediates purified?

Methodological Answer: The synthesis typically involves halogenation and boronic acid introduction. A common approach is:

Halogenation: Start with thiophene derivatives, introducing chlorine at position 4 using POCl₃ or NCS ().

Methoxycarbonylation: Use methyl chloroformate or dimethyl carbonate under basic conditions (e.g., NaH) to install the ester group at position 5 ().

Boronation: Employ Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) and a Pd catalyst (e.g., Pd(dppf)Cl₂) to introduce the boronic acid moiety at position 2 ().

Purification:

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Confirm substitution patterns (e.g., thiophene ring protons at δ 6.8–7.5 ppm, boronic acid protons at δ 8.1–8.3 ppm) ().

- IR Spectroscopy: Detect ester C=O stretching (~1720 cm⁻¹) and B–O bonds (~1340 cm⁻¹) ().

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H⁺] at m/z 248.985) ().

- Elemental Analysis: Ensure purity (>95% C, H, B, Cl, S) ().

Advanced Research Questions

Q. How do catalyst systems influence the reactivity of this boronic acid in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer: Catalyst choice impacts yield and selectivity:

| Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Cs₂CO₃ | DMF/H₂O | 78 | |

| PdCl₂(dtbpf) | K₃PO₄ | THF | 92 | |

| Pd(OAc)₂/XPhos | Na₂CO₃ | Toluene | 85 |

Key Findings:

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during cross-coupling?

Methodological Answer:

- Anhydrous Conditions: Use molecular sieves or degassed solvents to prevent hydrolysis ().

- Base Optimization: Weak bases (e.g., K₃PO₄) reduce boronic acid decomposition ().

- Low Temperature: Conduct reactions at 0–5°C to stabilize the boronate intermediate ().

- Additives: Additives like LiCl (1 equiv) improve transmetallation efficiency ().

Q. How can computational modeling predict regioselectivity in reactions involving this compound?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to model transition states. For example, calculate activation energies for coupling at the boronic acid site vs. ester hydrolysis ().

- Docking Studies: In medicinal chemistry, simulate interactions with biological targets (e.g., enzymes) to guide functionalization ().

- Solvent Effects: COSMO-RS models predict solubility and stability in different solvents ().

Data Contradiction Analysis

Q. Why do reported yields for cross-coupling reactions vary across studies?

Methodological Answer: Discrepancies arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.